

# "synthesis and characterization of 1H-indole-7-carbohydrazide"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1H-indole-7-carbohydrazide

Cat. No.: B1298938

[Get Quote](#)

## An In-depth Technical Guide to the Synthesis and Characterization of **1H-indole-7-carbohydrazide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1H-indole-7-carbohydrazide**, a versatile heterocyclic compound. Given its indole core, this molecule serves as a valuable building block in medicinal chemistry and drug discovery, with potential applications as an anti-inflammatory, antimicrobial, and anti-cancer agent[1]. This document outlines a probable synthetic pathway, detailed characterization protocols, and explores the role of related indole compounds in key biological signaling pathways.

## Physicochemical Properties

**1H-indole-7-carbohydrazide** is an organic compound featuring an indole ring system substituted with a carbohydrazide group at the 7th position. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	321309-24-4	[2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O	[3][4]
Molecular Weight	175.19 g/mol	[2][4]
IUPAC Name	1H-indole-7-carbohydrazide	[2]
SMILES	<chem>NNC(=O)C1=C2NC=CC2=CC=C1</chem>	[2]
InChI Key	NCFMBDUFIJHHAW-UHFFFAOYSA-N	[2][4]

## Synthesis of 1H-indole-7-carbohydrazide

The synthesis of **1H-indole-7-carbohydrazide** is most commonly achieved through the hydrazinolysis of a corresponding indole-7-carboxylate ester. This standard method involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.

## Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is based on established methods for converting esters to hydrazides.[5][6][7]

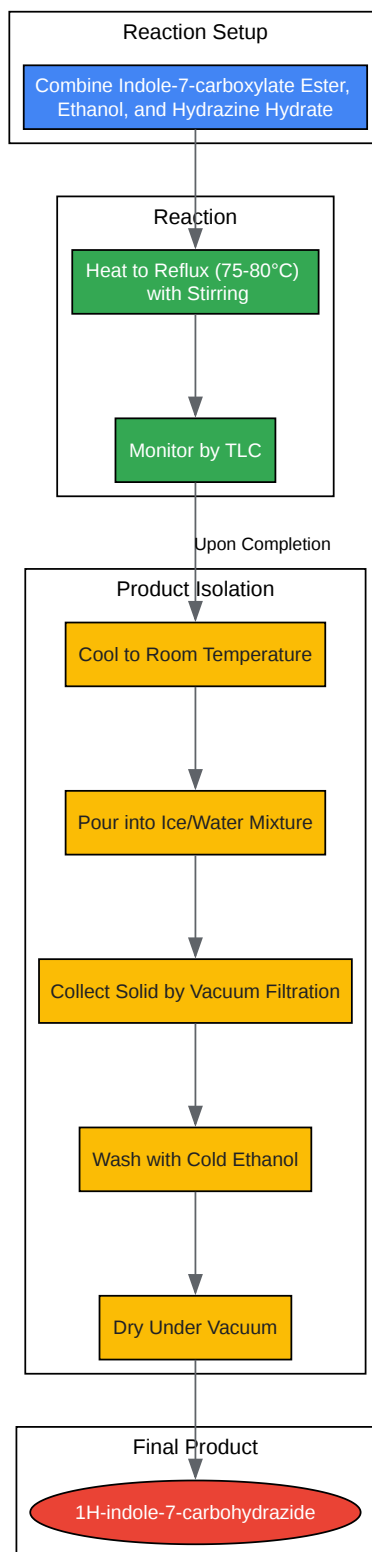
Materials:

- Methyl 1H-indole-7-carboxylate (or Ethyl 1H-indole-7-carboxylate)
- Hydrazine hydrate (95-99%)
- Ethanol or Methanol (absolute)
- Deionized Water
- Ice

Procedure:

- To a round-bottom flask, add the starting ester, methyl 1H-indole-7-carboxylate (1 equivalent).
- Add absolute ethanol or methanol as a solvent.
- Add an excess of hydrazine hydrate (approximately 15-20 equivalents) to the solution.[\[6\]](#)[\[7\]](#)
- The reaction mixture is then heated to reflux (approximately 75-80°C) with constant stirring.  
[\[5\]](#)
- The reaction progress is monitored using Thin-Layer Chromatography (TLC).
- Upon completion of the reaction (typically after 2-4 hours), the mixture is cooled to room temperature.[\[7\]](#)
- The cooled mixture is then poured into a beaker containing a water/ice mixture to precipitate the product.[\[7\]](#)
- The resulting solid precipitate is collected by vacuum filtration.
- The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material.
- The purified product, **1H-indole-7-carbohydrazide**, is then dried under vacuum.

## Workflow for the Synthesis of 1H-indole-7-carbohydrazide

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **1H-indole-7-carbohydrazide**.

## Characterization of 1H-indole-7-carbohydrazide

The structural confirmation of the synthesized **1H-indole-7-carbohydrazide** requires a suite of spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar indole derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to indole ring protons, NH proton of the indole, and exchangeable protons of the -CONHNH <sub>2</sub> group. Aromatic protons typically appear in the δ 6.5-8.0 ppm range.
<sup>13</sup> C NMR	Resonances for the eight unique carbon atoms of the indole ring and a downfield signal for the carbonyl carbon (C=O) typically above δ 160 ppm. <a href="#">[9]</a>
FT-IR (KBr, cm <sup>-1</sup> )	Characteristic absorption bands for N-H stretching (indole and hydrazide, ~3100-3400 cm <sup>-1</sup> ), C=O stretching (amide I band, ~1630-1680 cm <sup>-1</sup> ), and aromatic C-H and C=C vibrations. <a href="#">[8]</a> <a href="#">[9]</a>
Mass Spectrometry (ESI-MS)	A molecular ion peak [M+H] <sup>+</sup> corresponding to the calculated mass of the compound (176.08 m/z). <a href="#">[8]</a>

## General Protocols for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Transfer the solution to an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 500 MHz).

- Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Mix a small amount of the solid sample with dry potassium bromide (KBr).
- Press the mixture into a thin, transparent pellet.
- Record the IR spectrum. Wavenumbers are reported in  $\text{cm}^{-1}$ .[9]

Mass Spectrometry (MS):

- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the solution into an electrospray ionization (ESI) source coupled to a mass analyzer.
- Acquire the mass spectrum in positive or negative ion mode.[8]

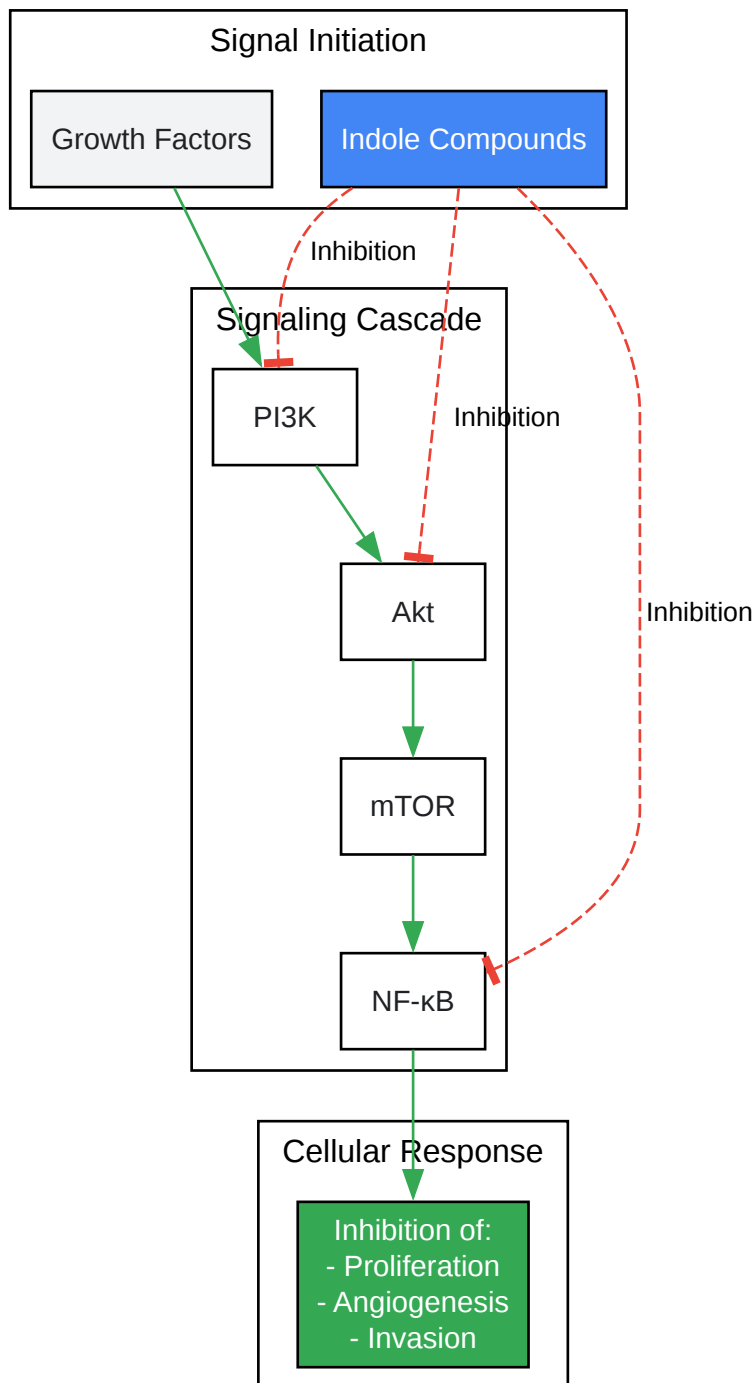
## Potential Biological Activity and Signaling Pathways

Indole-based compounds are known to modulate various cellular signaling pathways, making them promising candidates for drug development.[11][12] While the specific pathways affected by **1H-indole-7-carbohydrazide** require dedicated study, the indole scaffold is known to interact with critical cancer and immune-related pathways.

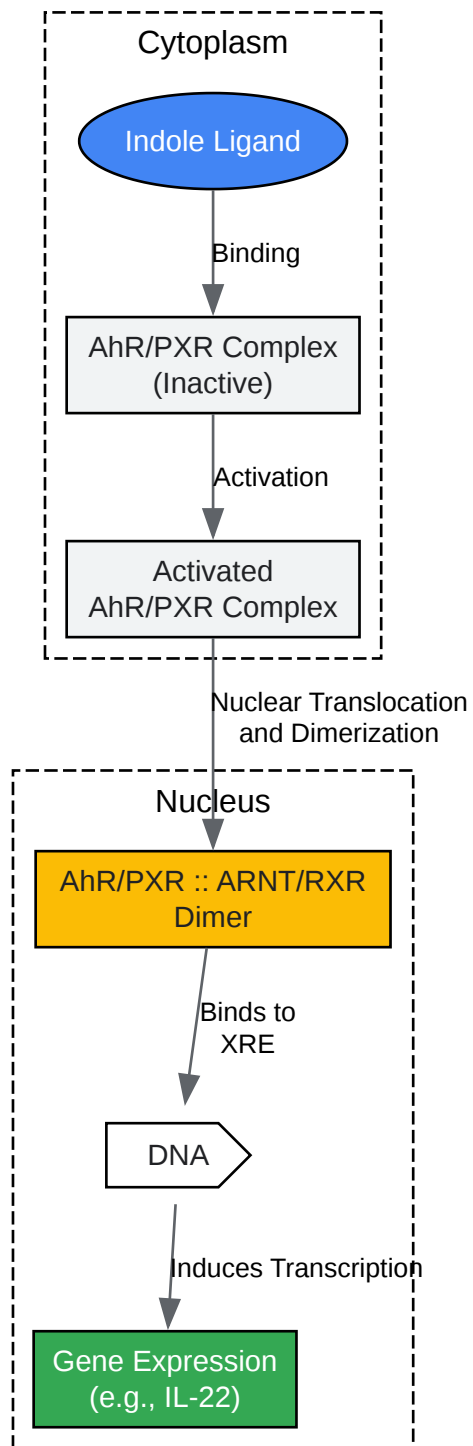
### PI3K/Akt/mTOR Pathway Regulation

Indole derivatives like indole-3-carbinol (I3C) and diindolylmethane (DIM) are recognized as potent anti-cancer agents that can deregulate the PI3K/Akt/mTOR signaling pathway.[11] This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and reduced tumor progression.

## Indole Compounds Targeting the PI3K/Akt Pathway



## Indole Ligand Activation of AhR/PXR Signaling

[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. 1H-INDOLE-7-CARBOHYDRAZIDE | CAS 321309-24-4 [matrix-fine-chemicals.com]
- 3. PubChemLite - 1h-indole-7-carbohydrazide (C9H9N3O) [pubchemlite.lcsb.uni.lu]
- 4. 1H-INDOLE-7-CARBOHYDRAZIDE | CAS: 321309-24-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["synthesis and characterization of 1H-indole-7-carbohydrazide"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298938#synthesis-and-characterization-of-1h-indole-7-carbohydrazide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)